molecular formula C19H14ClNO2 B14190928 1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one CAS No. 914384-18-2

1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Cat. No.: B14190928
CAS No.: 914384-18-2
M. Wt: 323.8 g/mol
InChI Key: ZNOYDBOFQXPGPX-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4-methoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the product precipitates out.

Industrial Production Methods

For industrial-scale production, the reaction conditions might be optimized to increase yield and purity. This could involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it might interact with various molecular targets such as enzymes, receptors, or DNA. The compound could inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the quinoline ring.

    1-(4-Methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one: Similar structure but lacks the chloro substituent.

Uniqueness

1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to the presence of both the chloro and methoxy substituents on the phenyl ring and the quinoline moiety. These structural features might contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

914384-18-2

Molecular Formula

C19H14ClNO2

Molecular Weight

323.8 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one

InChI

InChI=1S/C19H14ClNO2/c1-23-19-9-7-14(12-16(19)20)18(22)8-6-13-10-11-21-17-5-3-2-4-15(13)17/h2-12H,1H3

InChI Key

ZNOYDBOFQXPGPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=NC3=CC=CC=C23)Cl

Origin of Product

United States

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